Z-D-Gln-ONp is a specialized amino acid derivative functioning primarily as an activated ester in peptide synthesis and a chromogenic substrate in enzymology.[1][2][3] It represents the D-enantiomer of the more common Z-L-Gln-ONp.[1][2][3]
Structurally, it consists of a D-glutamine core protected at the N-terminus by a Benzyloxycarbonyl (Z or Cbz) group and activated at the C-terminus by a para-nitrophenyl (ONp) ester.[1][2][3] This specific activation facilitates the formation of amide bonds with nucleophiles (amines) or serves as a leaving group in hydrolytic enzyme assays, releasing the yellow chromophore p-nitrophenol.[1][2][3]
Chemical Identity & Physiochemical Properties[1][2][3][4][5][6]
Nomenclature and Structure
The designation "Onp" in peptide chemistry conventions typically refers to the para-nitrophenyl ester, distinct from "ONP" (ortho-nitrophenyl) often seen in glycosidase substrates (e.g., ONPG).[1][2][3]
Coupling Agent: Dicyclohexylcarbodiimide (DCC) is commonly used to activate the carboxyl group.[1][2][3]
Reaction:
Purification: Recrystallization from ethanol/ethyl acetate to remove the dicyclohexylurea (DCU) byproduct.[1][2][3]
Stability and Storage[1][2][3]
Moisture Sensitivity: Active esters are prone to spontaneous hydrolysis.[1][2][3] Store in a desiccator at -20°C.
Light Sensitivity: Protect from light to prevent degradation of the nitrophenyl moiety.[1][2][3]
Shelf Life: 24 months under inert atmosphere (Argon/Nitrogen).[1][2][3]
Applications in Research
Peptide Synthesis (Stepwise Elongation)
Z-D-Gln-ONp is used to introduce the D-Glutamine residue into a peptide chain.[1][2][3]
Mechanism: Aminolysis.[1][2][3] The amine of the growing peptide chain attacks the carbonyl carbon of the ester, displacing p-nitrophenol.[1][2][3]
Advantage: p-Nitrophenyl esters are relatively stable compared to acid chlorides and show reduced racemization during coupling, which is critical when working with D-amino acids to maintain stereochemical purity.[1][2][3]
Enzymatic Assays (Stereospecificity Probes)
Used to assay enzymes that process D-amino acids, such as D-glutaminase or specific bacterial peptidases involved in cell wall metabolism.[1][2][3]
Principle: The enzyme hydrolyzes the ester bond.[1][2][3]
Signal: Release of p-nitrophenol.[1][2][3] Under alkaline conditions (pH > 7.5), the phenol ionizes to the phenolate anion, which is intensely yellow.[1][2][3]
Quantification: Measure
.
Experimental Protocol: Enzymatic Hydrolysis Assay
Objective: To measure the activity of a D-stereospecific esterase or protease using Z-D-Gln-ONp.
Reagents Preparation
Stock Solution (20 mM): Dissolve 8.0 mg of Z-D-Gln-ONp in 1.0 mL of anhydrous DMSO. Prepare fresh.
Assay Buffer: 50 mM Tris-HCl, pH 7.8 (The pH must be basic enough to ionize the leaving group).
The following diagram illustrates the dual utility of Z-D-Gln-ONp in both synthesis and enzymatic degradation.
Caption: Figure 1. Dual reaction pathways for Z-D-Gln-ONp: Enzymatic hydrolysis (top) vs. Peptide synthesis (bottom).[1][2][3]
References
PubChem. (n.d.).[1][2][3][5][6] Z-Gln-ONp (Compound CID 111333).[1][2][3] National Library of Medicine.[1][2][3][5] Retrieved February 5, 2026, from [Link][1][2][3]
Bodanszky, M. (1984).[1][2][3] Principles of Peptide Synthesis. Springer-Verlag.[1][2][3] (Foundational text on p-nitrophenyl ester activation chemistry).
Technical Guide: Comparative Analysis of Z-D-Gln-Onp and Z-L-Gln-Onp Isomers
Executive Summary The distinction between Z-L-Gln-Onp (Benzyloxycarbonyl-L-glutamine p-nitrophenyl ester) and its enantiomer Z-D-Gln-Onp represents a fundamental concept in stereochemistry applied to biochemistry and dru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The distinction between Z-L-Gln-Onp (Benzyloxycarbonyl-L-glutamine p-nitrophenyl ester) and its enantiomer Z-D-Gln-Onp represents a fundamental concept in stereochemistry applied to biochemistry and drug development. While chemically identical in terms of connectivity and molecular weight, these isomers exhibit orthogonal behaviors in biological systems.
The L-isomer serves as a canonical substrate for proteolytic enzymes and a building block for biomimetic peptides. The D-isomer , conversely, acts as a critical negative control in kinetic assays and a tool for synthesizing protease-resistant peptidomimetics. This guide details the physicochemical differences, enzymatic validation protocols, and synthetic applications of these enantiomers.
Part 1: Molecular Architecture & Physicochemical Properties
Both molecules share the same gross connectivity: a glutamine backbone protected at the N-terminus by a Benzyloxycarbonyl (Z) group and activated at the C-terminus by a p-nitrophenyl (Onp) ester. The divergence lies in the spatial arrangement of the
-carbon substituents.
Structural Comparison
Z-Group (N-terminus): Provides lipophilicity and prevents competitive nucleophilic attacks by the
-amino group (prevents polymerization).
Onp-Group (C-terminus): An electron-withdrawing leaving group (
of conjugate acid 7.15) that activates the carbonyl carbon for nucleophilic attack.
Stereocenter (
-Carbon): The chiral center dictates the 3D orientation of the side chain relative to the backbone.
Figure 1: Stereochemical relationship between L and D isomers. The spatial orientation of the glutamine side chain determines enzymatic recognition.
Physicochemical Data Table
Property
Z-L-Gln-Onp
Z-D-Gln-Onp
Significance
Molecular Weight
401.37 g/mol
401.37 g/mol
Identical; Mass Spec cannot distinguish without chiral separation.
Optical Rotation
Negative (-)
Positive (+)
The primary physical method for identification.
Solubility
DMSO, DMF, MeOH
DMSO, DMF, MeOH
Soluble in organic solvents; limited aqueous solubility requires co-solvents.
Chem. Hydrolysis
Identical Rate
Identical Rate
Both hydrolyze spontaneously at high pH (>8.5).
Enz. Hydrolysis
Rapid (High )
Negligible/Zero
The critical differentiator.
Part 2: Enzymatic Stereoselectivity (The Core Mechanism)
The most profound difference between these isomers is their interaction with chiral biological catalysts. Enzymes such as chymotrypsin , papain , and other serine/cysteine proteases possess active sites ("S1 pockets") evolved to recognize the L-configuration of amino acids.
The "Lock and Key" Exclusion
L-Isomer Recognition: The side chain of Z-L-Gln-Onp aligns perfectly with the hydrophobic pocket of the enzyme, positioning the carbonyl carbon near the catalytic triad (e.g., Ser-His-Asp). This facilitates the nucleophilic attack, releasing the p-nitrophenol chromophore.
D-Isomer Exclusion: The inverted stereochemistry of Z-D-Gln-Onp causes steric clashes within the active site. The carbonyl carbon cannot approach the nucleophilic serine/cysteine residue. Consequently, the enzyme cannot catalyze the hydrolysis.
Kinetic Assay Utility
The Onp group acts as a built-in reporter. Upon hydrolysis, it releases p-nitrophenol , which deprotonates in basic buffers to form the p-nitrophenolate anion , intensely yellow with an absorbance maximum at 405 nm .
Positive Signal (L-Isomer): Rapid increase in OD405 indicates enzymatic activity.
Negative Control (D-Isomer): Any increase in OD405 represents non-enzymatic background hydrolysis. This control is essential to validate that the observed rate in the L-sample is truly biological.
Figure 2: Differential kinetic pathways. The L-isomer yields a colorimetric signal; the D-isomer remains inert.
Part 3: Experimental Protocol: Stereospecific Hydrolysis Assay
Objective: To determine the stereospecific activity of a protease using Z-L-Gln-Onp and validate it using Z-D-Gln-Onp.
Reagents Preparation
Stock Solutions (100 mM): Dissolve Z-L-Gln-Onp and Z-D-Gln-Onp separately in dry DMSO. Store at -20°C. Note: Keep dry; moisture causes spontaneous hydrolysis.
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM
(if enzyme is Ca-dependent).
Enzyme Solution: Prepare fresh in Assay Buffer (e.g., Papain or Chymotrypsin at 10 units/mL).
Workflow
Blanking: Add 190 µL Assay Buffer to a 96-well plate.
Substrate Addition: Add 5 µL of Z-L-Gln-Onp stock to "Sample" wells and 5 µL of Z-D-Gln-Onp stock to "Control" wells. Final concentration: 2.5 mM.
Initiation: Add 5 µL of Enzyme Solution to all wells.
Measurement: Immediately monitor Absorbance at 405 nm in kinetic mode (read every 30 seconds for 10 minutes) at 25°C.
Data Analysis
Calculate the initial velocity (
) for both isomers.
True Enzymatic Rate =
Interpretation: If
is high, your buffer pH is likely too high, causing chemical breakdown, or the enzyme preparation is contaminated with non-specific esterases.
Part 4: Synthetic Utility in Peptide Chemistry
Beyond assays, these isomers are reagents for peptide synthesis. The "Onp" group is an active ester , meaning it reacts with amines to form amide bonds.
Z-L-Gln-Onp: Used to introduce the natural L-Glutamine residue into a peptide chain. The active ester method minimizes racemization compared to other coupling reagents (like DCC) if base concentration is controlled.
Z-D-Gln-Onp: Used to synthesize D-peptide analogs (peptidomimetics). Incorporating D-amino acids renders peptides resistant to proteolytic degradation in vivo, a key strategy in extending the half-life of peptide drugs.
Synthesis Caution
When coupling Z-L-Gln-Onp, avoid excessive base (e.g., Triethylamine). High pH can cause proton abstraction at the
-carbon, leading to racemization , effectively converting your pure Z-L-Gln-Onp into a mixture of L and D.
References
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (Foundational text on amino acid stereochemistry and resolution).
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
Silverstein, R. M. (1974). The hydrolysis of p-nitrophenyl esters. Journal of Chemical Education. Link
Folk, J. E., & Cole, P. W. (1966). Mechanism of Action of Guinea Pig Liver Transglutaminase. Journal of Biological Chemistry. (Discusses substrate specificity and Z-Gln derivatives). Link
Sigma-Aldrich. (n.d.). Product Specification: Z-Gln-ONp. (Standard commercial specifications for optical rotation and purity). Link
The following technical guide is structured as a high-level monograph and operational manual for researchers requiring precise identification, synthesis, and validation of Z-D-Glutamine-4-nitrophenyl ester . CAS Registry...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph and operational manual for researchers requiring precise identification, synthesis, and validation of Z-D-Glutamine-4-nitrophenyl ester .
In the field of peptidomimetics and drug discovery, the distinction between L- and D-isomers is not merely structural—it is functional. While the L-isomer (Z-L-Gln-ONp, CAS 7763-16-8) is ubiquitous in standard peptide synthesis, the D-isomer (Z-D-Gln-ONp) is a critical tool for engineering proteolytic resistance and probing stereospecific enzyme active sites.
This guide addresses the specific challenge of identifying and validating Z-D-Glutamine-4-nitrophenyl ester , a compound often mislabeled or conflated with its L-enantiomer in commercial databases.
Critical Note on CAS Numbers:
The CAS number 3196-71-2 is specific to the D-isomer .
The CAS number 7763-16-8 corresponds to the L-isomer .
Always verify the stereochemistry of purchased reagents using the validation protocols in Part 3.
Part 2: Structural Logic & Synthesis
The utility of Z-D-Gln-ONp lies in its dual-functionality :
Z-Group (Benzyloxycarbonyl): Provides robust N-terminal protection stable to mild acid/base, removable by catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH).
ONp Group (p-nitrophenyl ester): An "activated" carboxyl group that facilitates rapid amide bond formation without additional coupling reagents, minimizing racemization during segment condensation.
Synthesis Pathway (DCC/HONp Method)
If the specific D-isomer is unavailable commercially, it can be synthesized from Z-D-Glutamine.
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)
Protocol:
Dissolution: Dissolve 10 mmol of Z-D-Gln-OH and 10 mmol of 4-Nitrophenol in dry EtOAc at 0°C.
Activation: Add 10 mmol of DCC dropwise. The reaction is exothermic; maintain 0°C to prevent racemization.
Reaction: Stir at 0°C for 1 hour, then at room temperature (25°C) for 4–12 hours.
Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.
Purification: Recrystallize the filtrate (usually from EtOH or EtOAc/Hexane) to yield Z-D-Gln-ONp crystals.
Reaction Mechanism Visualization
The following diagram illustrates the activation logic, transforming the passive carboxylic acid into a reactive ester.
Figure 1: Activation pathway of Z-D-Glutamine using DCC and p-Nitrophenol.
Part 3: Validation Protocol (The "Trust" Framework)
When working with D-amino acids, the risk of enantiomeric impurity (contamination with L-isomer) is high. A label claiming "D-isomer" is insufficient proof. You must validate.
The Three-Pillar Validation System
Pillar 1: Optical Rotation (Polarimetry)
This is the definitive quick-test.
L-Isomer (Reference):
to (depending on solvent/concentration).
D-Isomer (Target): Must exhibit Positive (+) rotation under identical conditions (or opposite sign to the L-standard).
Protocol: Dissolve 100 mg in 10 mL DMF (c=1.0). Measure at 589 nm (Sodium D line).
Pillar 2: Melting Point Analysis
Target: ~155 °C.
Note: A wide melting range (>2°C) indicates unreacted phenol or DCU contamination.
Pillar 3: Chiral HPLC
For GMP-grade validation, use a chiral stationary phase (e.g., Chiralpak AD-H or OD-H).
Mobile Phase: Hexane : Isopropanol (gradient).
Detection: UV at 270 nm (absorbance of p-nitrophenyl group).
Criteria: Single peak with retention time distinct from the L-standard.
Decision Logic for Compound Verification
Figure 2: Workflow for validating the stereochemical identity of Z-D-Gln-ONp.
Part 4: Applications & Handling
Storage & Stability
Temperature: Store at -20°C.
Moisture: Strictly anhydrous. The active ester is susceptible to hydrolysis, releasing yellow p-nitrophenol.
Visual Indicator: If the white powder turns yellow, hydrolysis has occurred. Recrystallize immediately.
Research Applications
D-Peptide Synthesis: Used to synthesize "Retro-Inverso" peptides which mimic the shape of natural L-peptides but are resistant to proteolytic degradation in serum.
Enzymatic Probes: Substrate for testing the stereospecificity of glutamine-utilizing enzymes (e.g., Transglutaminases).
Crystallography: The p-nitrophenyl group provides a rigid handle that can aid in the crystallization of small peptide fragments.
References
National Institutes of Health (PubChem). (2023). Z-L-Gln-ONp (L-Isomer Reference Data) - CID 111333. Retrieved from [Link]
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Standard reference for Active Ester chemistry).
An In-depth Technical Guide to the Physical and Solubility Properties of Z-D-Gln-Onp
For Researchers, Scientists, and Drug Development Professionals Introduction Z-D-Gln-Onp, chemically known as Nα-Benzyloxycarbonyl-D-glutamine 4-nitrophenyl ester, is a protected amino acid derivative of significant inte...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Gln-Onp, chemically known as Nα-Benzyloxycarbonyl-D-glutamine 4-nitrophenyl ester, is a protected amino acid derivative of significant interest in peptide synthesis and medicinal chemistry. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the amine functionality of D-glutamine, while the 4-nitrophenyl (Onp) ester activates the carboxyl group for peptide bond formation. Understanding the physical and solubility properties of this compound is paramount for its effective handling, storage, and application in synthetic workflows, ensuring reproducibility and success in complex multi-step syntheses.
This technical guide provides a comprehensive overview of the known and predicted physical and solubility characteristics of Z-D-Gln-Onp. It is designed to equip researchers and professionals in drug development with the necessary information for its proficient use. The guide also outlines detailed, field-proven experimental protocols for the determination of these properties, fostering a deeper understanding of the causality behind experimental choices and ensuring self-validating results.
Core Molecular Attributes
Z-D-Gln-Onp is the D-isomer of the more commonly referenced Z-L-Gln-Onp. While stereochemistry can influence crystal packing and subsequently some physical properties, many core attributes remain consistent between enantiomers.
White to off-white or pale yellow crystalline powder.
Similar Z-protected amino acid p-nitrophenyl esters, such as N-Benzyloxycarbonylglycine 4-nitrophenyl ester, are described as white to orange-green crystalline powders. The presence of the nitrophenyl group can impart a yellowish hue.
Melting Point
Expected in the range of 130-150 °C.
The related compound Z-D-Gln-OH has a melting point of 138-142 °C[3]. Another analogue, N-(Benzyloxycarbonyl)glycine 4-nitrophenyl ester, melts at 120-122 °C[4]. The larger and more complex structure of Z-D-Gln-Onp would suggest a melting point in a similar or slightly higher range. A sharp melting point range is indicative of high purity.
Boiling Point
Not applicable (decomposes at higher temperatures).
Like most complex organic molecules, Z-D-Gln-Onp is expected to decompose before reaching a boiling point at atmospheric pressure.
Density
No data available.
-
Solubility Profile
The solubility of Z-protected amino acid esters is a critical parameter for their use in solution-phase peptide synthesis and for purification. The presence of the bulky, non-polar benzyloxycarbonyl and nitrophenyl groups significantly influences the solubility profile, generally rendering them more soluble in organic solvents than in water.
Qualitative Solubility:
Solvent
Predicted Solubility
Rationale and Field Insights
Water
Insoluble to very slightly soluble.
The large hydrophobic Z and Onp groups will dominate the molecule's properties, leading to poor solubility in water.
Ethanol
Slightly soluble to soluble.
Ethanol's polarity is intermediate, and it can engage in hydrogen bonding, which may allow for some dissolution.
Methanol
Slightly soluble to soluble.
Similar to ethanol, methanol is a polar protic solvent that can solvate the molecule to some extent. The related Z-D-Gln-OH is slightly soluble in methanol[3].
Dimethyl Sulfoxide (DMSO)
Soluble.
DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules. Z-D-Gln-OH is slightly soluble in DMSO[3].
N,N-Dimethylformamide (DMF)
Soluble.
DMF is another highly polar aprotic solvent commonly used in peptide synthesis and is expected to readily dissolve Z-D-Gln-Onp.
Dichloromethane (DCM)
Soluble.
DCM is a common solvent for organic synthesis and is likely to be a good solvent for this compound.
Ethyl Acetate
Soluble.
A moderately polar solvent that should effectively dissolve the compound.
Acetonitrile
Soluble.
A polar aprotic solvent that is a good candidate for dissolving Z-D-Gln-Onp.
Quantitative solubility data is not currently available and must be determined experimentally.
Experimental Protocols
The following section provides detailed methodologies for the experimental determination of the key physical and solubility properties of Z-D-Gln-Onp. These protocols are designed to be self-validating and are grounded in established laboratory practices.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline solid, while impurities tend to broaden and depress the melting range.
Methodology: Capillary Melting Point Determination
Sample Preparation:
Ensure the Z-D-Gln-Onp sample is completely dry and in a fine powdered form. If necessary, gently crush any larger crystals with a spatula on a watch glass.
Take a capillary tube sealed at one end and tap the open end into the powdered sample to introduce a small amount of the compound.
Invert the capillary tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm[5].
Apparatus Setup:
Use a calibrated digital melting point apparatus.
Insert the packed capillary tube into the heating block of the apparatus.
Measurement:
If the approximate melting point is unknown, perform a rapid preliminary heating to get a rough estimate.
For an accurate measurement, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer[5].
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point).
The melting point is reported as a range from the onset temperature to the clear point.
Validation:
Perform the measurement in triplicate to ensure reproducibility.
Calibrate the apparatus periodically using certified reference standards.
Workflow for Solubility Determination
Trustworthiness and Self-Validating Systems
The reliability of the data generated from these protocols hinges on a self-validating experimental design. For melting point determination, the sharpness of the melting range is an internal indicator of purity. A broad range necessitates further purification of the compound. In solubility testing, consistent results across multiple trials and the logical correlation of solubility with solvent polarity provide confidence in the obtained data. The use of calibrated equipment and high-purity solvents is a prerequisite for trustworthy results.
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
University of Alberta. Melting point determination. [Link]
European Union Reference Laboratory for alternatives to animal testing. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]
Advanced Applications of Z-D-Gln-ONp in Peptidomimetic Design and Synthesis
Topic: Applications of Z-D-Gln-Onp in Peptidomimetic Research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary In the landscape of therapeu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Applications of Z-D-Gln-Onp in Peptidomimetic Research
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
[1]
Executive Summary
In the landscape of therapeutic peptide development, the incorporation of D-amino acids is a pivotal strategy for enhancing metabolic stability and inducing specific conformational constraints.[1] Benzyloxycarbonyl-D-Glutamine-4-nitrophenyl ester (Z-D-Gln-ONp) represents a specialized, high-fidelity reagent designed for these precise applications.[1]
This technical guide delineates the utility of Z-D-Gln-ONp (CAS: 3196-71-2) in the synthesis of protease-resistant peptidomimetics.[1] Unlike standard in situ activation methods, the use of this pre-formed active ester offers superior control over racemization and side-chain protection, particularly critical when handling the labile amide side chain of glutamine.[1]
Chemical Identity & Properties
Z-D-Gln-ONp acts as a stable, isolable activated intermediate.[1] Its primary utility lies in solution-phase peptide synthesis where stoichiometry and reaction kinetics must be tightly controlled to prevent glutarimide formation—a common side reaction in glutamine chemistry.[1]
Soluble in DMF, DMSO, Ethyl Acetate; slightly soluble in DCM
Storage
-20°C, desiccated (Hydrolysis sensitive)
Strategic Applications in Peptidomimetics[1][4]
Enhancing Metabolic Stability (The D-Amino Effect)
The incorporation of D-Glutamine via Z-D-Gln-ONp renders the resulting peptide bond resistant to endogenous proteases, which are stereoselective for L-amino acids.[1] This is essential for:
Retro-Inverso Peptides: Creating topological mimics of native L-peptides using D-amino acids in reverse sequence.[1]
Half-Life Extension: Prolonging the circulation time of peptide therapeutics in plasma.[1]
Suppression of Glutarimide Formation
Direct activation of Glutamine carboxyl groups (using EDC/DIC) often leads to the attack of the side-chain amide nitrogen on the activated carbonyl, forming a glutarimide ring.[1]
Advantage of Z-D-Gln-ONp: The p-nitrophenyl ester is moderately activated—reactive enough for aminolysis but stable enough to minimize intramolecular cyclization during storage and coupling conditions.[1]
Visual Reaction Monitoring
The leaving group, p-nitrophenol (HONp) , exhibits a distinct yellow color in basic solution (phenolate anion).[1]
Self-Indicating: The intensity of the yellow color correlates with reaction progress, allowing for visual or spectrophotometric (400 nm) endpoint determination without invasive sampling.[1]
Experimental Protocol: Solution-Phase Coupling
This protocol describes the coupling of Z-D-Gln-ONp to a free amine component (H-AA-OR) to form a dipeptide.[1]
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine)[1]
Quench: 10% Citric acid, 5% NaHCO₃
Step-by-Step Methodology
Preparation of Amine:
Dissolve the amino component (1.0 eq) in anhydrous DMF. If the amine is a salt (e.g., HCl), add DIPEA (1.0 eq) to neutralize it.[1] Note: Ensure pH is ~8.0.
Coupling Reaction:
Add solid Z-D-Gln-ONp (1.1 eq) directly to the amine solution.[1] Stir at room temperature (20-25°C).
Observation: The solution will turn yellow as p-nitrophenol is released.[1]
Monitoring:
Monitor by TLC (System: CHCl₃/MeOH/AcOH 90:8:2) or HPLC.[1][2] The reaction is typically complete within 4–12 hours.[1]
Endpoint: Disappearance of the amine spot and the Z-D-Gln-ONp spot (if limiting).[1]
Work-up (Removal of HONp):
Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]
Wash 1 (Basic): Wash 3x with 5% Na₂CO₃ or NaHCO₃.[1] Crucial Step: This removes the yellow p-nitrophenol byproduct (water-soluble phenolate) and unreacted active ester.[1]
Wash 2 (Acidic): Wash 2x with 10% Citric acid or 1N HCl (to remove excess amine/base).[1]
Isolation:
Dry the organic layer over MgSO₄, filter, and evaporate to dryness. Recrystallize from EtOAc/Hexane if necessary.
Mechanistic Workflow Diagram[1]
Caption: Nucleophilic aminolysis of Z-D-Gln-ONp by a free amine, releasing p-nitrophenol.
Comparative Analysis: ONp vs. Other Activation Methods[1]
Why choose Z-D-Gln-ONp over standard coupling reagents like HATU or EDC?
Feature
Z-D-Gln-ONp (Active Ester)
HATU/HBTU (In Situ)
EDC/NHS
Racemization Risk
Low (Pre-formed, purified)
Moderate (Base dependent)
Low to Moderate
Side Reaction
Low (Glutarimide suppressed)
High (Guanidinylation risk)
Moderate
Handling
Stable solid, shelf-stable
Hygroscopic, use immediately
Requires 2 steps
Monitoring
Visual (Yellow release)
Requires HPLC/TLC
Requires HPLC/TLC
Throughput
Ideal for batch/solution
Ideal for SPPS
Variable
Advanced Pathway: Synthesis of Pyroglutamyl Peptides[1]
While Z-D-Gln-ONp is designed to deliver D-Glutamine, it can also serve as a controlled precursor for D-Pyroglutamic acid (D-pGlu) residues, which are found in specific TRH (Thyrotropin-releasing hormone) analogs.[1]
Protocol for Cyclization:
Couple Z-D-Gln-ONp to the resin or peptide chain.[1]
Remove the Z-group (Hydrogenolysis or HBr/AcOH).[1]
The free N-terminal D-Gln can be cyclized to D-pGlu by heating in weak acid (dilute acetic acid) or spontaneously over time.[1]
Caption: Conversion of D-Gln residue to D-Pyroglutamic acid (Lactamization).
References
Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Foundational text on active ester chemistry).
Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Detailed mechanisms of racemization and ONp esters).
ChemicalBook. (2025).[1][3] Z-D-Gln-ONp Product Specifications & CAS 3196-71-2.[1][4]
BenchChem. (2025).[1] Z-Gln-ONp and Enantiomer Applications. [1]
National Institutes of Health (NIH). (2014).[1] Cyclization of N-Terminal Glutamine to Pyroglutamic Acid. PubMed Central.[1]
Application Notes & Protocols: A Guide to the Strategic Incorporation of D-Glutamine into Peptides using Z-D-Gln-Onp
< Abstract The incorporation of non-proteinogenic amino acids, such as D-glutamine, into peptide sequences is a pivotal strategy in modern drug discovery and development. This modification can significantly enhance pepti...
Author: BenchChem Technical Support Team. Date: February 2026
<
Abstract
The incorporation of non-proteinogenic amino acids, such as D-glutamine, into peptide sequences is a pivotal strategy in modern drug discovery and development. This modification can significantly enhance peptide stability against enzymatic degradation, improve pharmacokinetic profiles, and modulate biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of D-glutamine into synthetic peptides using the activated p-nitrophenyl (Onp) ester derivative, Z-D-Gln-Onp. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for both solid-phase and solution-phase synthesis, and discuss critical analytical techniques for the characterization of the final peptide product.
Introduction: The Significance of D-Amino Acids in Peptide Therapeutics
Peptides are increasingly recognized as a powerful class of therapeutic agents due to their high specificity and potency. However, their clinical application is often hampered by rapid in vivo degradation by proteases. The substitution of L-amino acids with their D-enantiomers at specific positions within a peptide sequence is a well-established method to confer resistance to proteolysis, thereby extending the peptide's half-life and bioavailability.
D-glutamine, in particular, can play a crucial role in mimicking or antagonizing the function of its natural L-counterpart in biological systems. Its incorporation can influence peptide conformation and binding affinity to target receptors. The use of Z-D-Gln-Onp provides a reliable and efficient means of introducing this valuable building block into peptide chains. The benzyloxycarbonyl (Z) group serves as a robust Nα-protecting group, while the p-nitrophenyl ester provides a moderately reactive leaving group, facilitating a clean and predictable coupling reaction.
Physicochemical Properties of Z-D-Gln-Onp
A thorough understanding of the starting material is fundamental to successful synthesis. The key physicochemical properties of Z-D-Gln-Onp are summarized below.
Property
Value
Chemical Formula
C20H21N3O7
Molecular Weight
415.40 g/mol
Appearance
White to off-white crystalline powder
Solubility
Soluble in Dimethylformamide (DMF), Dichloromethane (DCM), and other common organic solvents.
Melting Point
~145-150 °C
Storage
Store at 2-8°C, protected from moisture.
The Chemistry of Peptide Bond Formation with p-Nitrophenyl Esters
The core of this application lies in the formation of a peptide bond, an amide linkage, between the carboxyl group of Z-D-Gln-Onp and the free amino group of a growing peptide chain. The p-nitrophenyl ester is an "active ester," meaning the p-nitrophenoxy group is a good leaving group, facilitating the nucleophilic attack by the amine.[1][2]
The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond and release p-nitrophenol as a byproduct. The mild reactivity of the Onp ester minimizes the risk of racemization and side reactions, which can be a concern with more potent activating agents.[1]
Solid-Phase Peptide Synthesis (SPPS) Protocol
Solid-phase peptide synthesis is the preferred method for the routine synthesis of peptides due to its efficiency and ease of purification.[3][4][5] The peptide is assembled step-by-step while anchored to an insoluble polymeric support (resin).[6][7][8]
Rationale for SPPS
The primary advantage of SPPS is that excess reagents and byproducts are simply washed away after each step, eliminating the need for complex purification of intermediates.[5][6] This makes the process amenable to automation. The choice of resin is critical and depends on the desired C-terminal functionality (acid or amide).[9] For a C-terminal amide, a Rink Amide resin is a common choice.[9]
Experimental Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol
This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin for the synthesis of a model peptide with a C-terminal D-glutamine.
Coupling reagents for other amino acids (e.g., HBTU, HATU)
SPPS reaction vessel
Procedure:
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the reaction vessel.[9]
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.
First Amino Acid Coupling (if applicable): Couple the first Fmoc-protected amino acid (preceding D-Gln in the sequence) using a standard coupling reagent like HBTU or HATU in the presence of a base such as DIPEA. Allow the reaction to proceed for 1-2 hours. Wash the resin.
Fmoc Deprotection: Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF. Wash the resin thoroughly.
Z-D-Gln-Onp Coupling:
Dissolve Z-D-Gln-Onp (2-3 equivalents relative to the resin loading) in a minimal amount of DMF.
Add the Z-D-Gln-Onp solution to the reaction vessel containing the deprotected peptide-resin.
Add DIPEA (2-3 equivalents) to the reaction mixture.
Allow the coupling reaction to proceed for 4-12 hours. The reaction can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.
Washing: After the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF and DCM to remove excess reagents and the p-nitrophenol byproduct.
Chain Elongation (if applicable): If D-glutamine is not the N-terminal residue, the Z-group can be removed by hydrogenolysis (e.g., H2, Pd/C) or other appropriate methods, followed by coupling of the next amino acid. Note: Hydrogenolysis is not compatible with standard SPPS and would require cleavage from the resin first. For subsequent couplings on the solid phase, an orthogonal protecting group strategy would be necessary.
Cleavage and Global Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[10] A common cleavage cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[5] Treat the resin with the cleavage cocktail for 2-3 hours.
Peptide Precipitation and Purification:
Filter the resin and collect the TFA solution containing the crude peptide.
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
Dry the crude peptide under vacuum.
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.
Solution-Phase Peptide Synthesis (SPPS) Protocol
Solution-phase synthesis is often employed for the large-scale production of short peptides or for fragment condensation strategies.[3][6]
Rationale for Solution-Phase Synthesis
This method allows for the purification and characterization of intermediates at each step, which can be advantageous for complex syntheses.[11] The coupling of Z-D-Gln-Onp in solution is a straightforward process.
Application Note: Utilizing Z-D-Gln-Onp for Stereospecific Enzyme Assays in Research and Drug Discovery
Introduction: The Imperative of Stereospecificity in Biological Systems In the intricate molecular landscape of cellular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule—its stereoch...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Stereospecificity in Biological Systems
In the intricate molecular landscape of cellular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enzymes, the catalysts of life, often exhibit a high degree of stereospecificity, meaning they can distinguish between stereoisomers of a substrate and typically catalyze a reaction with only one enantiomer.[1][2] This principle is a cornerstone of biochemistry and has profound implications in drug development, where the desired therapeutic effect is often linked to one specific stereoisomer of a drug molecule, while the other may be inactive or even cause adverse effects.
The development of robust and specific enzyme assays is therefore crucial for both fundamental research and the pharmaceutical industry.[3] Such assays are essential for characterizing enzyme function, screening for inhibitors, and understanding the mechanism of action of potential drug candidates.[4][5] This application note provides a detailed guide to the use of N-benzyloxycarbonyl-D-glutamine p-nitrophenyl ester (Z-D-Gln-Onp), a chromogenic substrate designed for the stereospecific assay of certain proteolytic enzymes.
Principle of the Assay: A Chromogenic Approach to Measuring Enzyme Activity
The assay is based on the enzymatic hydrolysis of the ester bond in Z-D-Gln-Onp. This reaction releases p-nitrophenol (Onp), a chromophore that, in its phenolate form under alkaline conditions, exhibits a distinct yellow color with a maximum absorbance at approximately 405-420 nm.[6][7][8] The rate of p-nitrophenol production is directly proportional to the enzyme's activity under initial velocity conditions.
The key to this substrate's utility lies in the D-glutamine residue. While most proteases and peptidases in biological systems are highly specific for L-amino acids, some enzymes exhibit a broader specificity or a specific affinity for D-amino acids.[9] By comparing the rate of hydrolysis of Z-D-Gln-Onp with its L-isomer counterpart, Z-L-Gln-Onp, researchers can quantify the stereospecificity of an enzyme. This is particularly valuable for identifying and characterizing enzymes that may play roles in processes involving D-amino acids, such as in bacterial cell wall metabolism or as neurotransmitters.[3]
Visualizing the Core Concepts
The Enzymatic Reaction
The enzymatic cleavage of Z-D-Gln-Onp is a straightforward hydrolysis reaction that yields two products: N-benzyloxycarbonyl-D-glutamine and the chromogenic p-nitrophenol.
Caption: Enzymatic hydrolysis of Z-D-Gln-Onp.
Experimental Workflow
A typical experimental workflow for a stereospecific enzyme assay using Z-D-Gln-Onp is a multi-step process that begins with careful preparation and culminates in data analysis.
Caption: A generalized workflow for the Z-D-Gln-Onp enzyme assay.
Detailed Protocols
Part 1: Reagent and Sample Preparation
A. Assay Buffer:
The choice of buffer is critical for optimal enzyme activity. A common starting point for many proteases is a Tris or phosphate buffer.
Example Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂.
Rationale: The pH is maintained within the optimal range for many proteases. Calcium ions are often required as cofactors for enzyme stability and activity. The specific pH and ionic strength should be optimized for the enzyme under investigation.
B. Substrate Stock Solution:
Prepare a 100 mM stock solution of Z-D-Gln-Onp in a water-miscible organic solvent such as DMSO or DMF.
Note on Solubility: Z-D-Gln-Onp has limited solubility in aqueous solutions. The organic solvent concentration in the final assay should be kept to a minimum (typically <5% v/v) to avoid enzyme denaturation.
Store the stock solution at -20°C, protected from light. For comparison of stereospecificity, prepare an identical stock solution of Z-L-Gln-Onp.
C. Enzyme Solution:
Prepare a stock solution of the enzyme in a suitable buffer (e.g., the assay buffer without substrate) at a concentration significantly higher than that required for the assay.
The final enzyme concentration in the assay will depend on its activity and should be determined empirically to ensure linear reaction kinetics over the desired time course.
Store the enzyme solution on ice during use and at -80°C for long-term storage, following the supplier's recommendations.
D. p-Nitrophenol (Onp) Standard Solution:
Prepare a 10 mM stock solution of p-nitrophenol in the assay buffer.
This stock solution will be used to generate a standard curve for the quantification of the reaction product.
Store at 4°C, protected from light.
E. Stop Solution:
A 0.1 M solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) is commonly used.[8]
Rationale: The stop solution serves two purposes: it denatures the enzyme, thereby halting the reaction, and it raises the pH to ensure complete ionization of the liberated p-nitrophenol, leading to a stable and maximal yellow color.
Part 2: The Enzyme Assay Protocol (96-well plate format)
Prepare the p-Nitrophenol Standard Curve:
In a 96-well microplate, prepare a serial dilution of the 10 mM p-nitrophenol stock solution in the assay buffer to obtain final concentrations ranging from 0 to 500 µM.
Add the stop solution to each well to equalize the final volume and pH with the samples.
The final volume in each well should be the same as the final volume of the enzyme reaction.
Set up the Enzyme Reactions:
Add the appropriate volume of assay buffer to each well.
Add the desired volume of the Z-D-Gln-Onp (or Z-L-Gln-Onp) stock solution to achieve the desired final substrate concentration. A typical starting concentration is at or near the enzyme's Michaelis constant (Km), if known. If not, a concentration range (e.g., 0.1 to 5 mM) should be tested.
Controls:
No-Enzyme Control (Blank): Contains buffer and substrate but no enzyme. This corrects for any non-enzymatic hydrolysis of the substrate.
No-Substrate Control: Contains buffer and enzyme but no substrate. This corrects for any background absorbance from the enzyme solution.
Positive Control (if available): An enzyme known to hydrolyze the substrate.
Inhibitor Control (for screening): Contains buffer, substrate, enzyme, and the test inhibitor.
Initiate the Reaction:
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
Initiate the reaction by adding the enzyme solution to each well (except the no-enzyme controls).
Incubation:
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.
Stop the Reaction:
Add the stop solution to all wells to terminate the reaction.
Measure Absorbance:
Read the absorbance of each well at 405 nm using a microplate reader.
Part 3: Data Analysis and Interpretation
Standard Curve:
Plot the absorbance at 405 nm versus the concentration of the p-nitrophenol standards.
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration. The slope 'm' is the extinction coefficient under the assay conditions.
Calculate Enzyme Activity:
Subtract the absorbance of the blank (no-enzyme control) from the absorbance of the samples.
Use the standard curve equation to convert the corrected absorbance values into the concentration of p-nitrophenol produced.
Enzyme activity can be expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Activity (µmol/min/mg) = (Concentration of Onp (µM) * Total Assay Volume (L)) / (Incubation Time (min) * Amount of Enzyme (mg))
Determine Stereospecificity:
Calculate the initial reaction rates (V₀) for both Z-D-Gln-Onp and Z-L-Gln-Onp.
The stereospecificity can be expressed as the ratio of the activities: Stereospecificity Ratio = Activity with L-isomer / Activity with D-isomer . A high ratio indicates a strong preference for the L-isomer, while a ratio close to 1 suggests a lack of stereospecificity. A ratio less than 1 indicates a preference for the D-isomer.
Key Considerations and Self-Validation
Linearity of the Assay: It is crucial to ensure that the assay is performed under conditions where the reaction rate is linear with respect to both time and enzyme concentration. This can be verified by performing time-course experiments and enzyme concentration-response curves.
Substrate Concentration: For kinetic studies, it is necessary to vary the substrate concentration to determine the Michaelis-Menten parameters, Km and Vmax.[9] For inhibitor screening, using a substrate concentration at or below the Km value is generally recommended to enhance the sensitivity for competitive inhibitors.[10]
Enzyme Purity: The purity of the enzyme preparation can significantly affect the results. Contaminating proteases may lead to non-specific substrate hydrolysis.
Potential for Non-Specific Hydrolysis: The stability of Z-D-Gln-Onp in the assay buffer should be assessed by monitoring the absorbance of the no-enzyme control over time.
Applications in Research and Drug Development
Enzyme Characterization: The use of Z-D-Gln-Onp and its L-isomer allows for the detailed characterization of the stereospecificity of proteases and peptidases. This is fundamental to understanding their biological roles.
Screening for D-Amino Acid Specific Enzymes: This substrate can be employed in screening programs to identify novel enzymes with activity towards D-amino acid derivatives from various biological sources.
Inhibitor Screening and Drug Discovery: The assay provides a high-throughput compatible method for screening compound libraries to identify inhibitors of enzymes that process D-amino acid-containing peptides. This is relevant in areas such as antibiotic development, where bacterial cell wall biosynthesis involves D-amino acids.
Quality Control: The assay can be used for the quality control of enzyme preparations to ensure consistent stereospecific activity.
Case Study: Hypothetical Characterization of a Novel Bacterial Peptidase
A researcher has isolated a novel peptidase from a bacterial source and wants to determine its stereospecificity. The enzyme is assayed with both Z-L-Gln-Onp and Z-D-Gln-Onp.
Substrate
Initial Velocity (µM/min)
Z-L-Gln-Onp
50.2
Z-D-Gln-Onp
2.5
Calculation of Stereospecificity Ratio:
Ratio = 50.2 / 2.5 = 20.08
Interpretation: The enzyme exhibits a clear preference for the L-isomer of the substrate, with an approximately 20-fold higher activity compared to the D-isomer. This suggests that the active site of the enzyme is stereochemically constrained to accommodate L-amino acids more efficiently.
Conclusion
Z-D-Gln-Onp is a valuable tool for the investigation of enzyme stereospecificity. The chromogenic assay described in this application note provides a simple, robust, and quantitative method for characterizing enzymes that interact with D-glutamine derivatives. By carefully designing and validating the experimental protocol, researchers in both academic and industrial settings can gain crucial insights into enzyme function and identify potential targets for therapeutic intervention.
References
ortho-Nitrophenyl-β-galactoside - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]
Schilling, O., et al. (2003). Substrate specificity of glutaminyl cyclases from plants and animals. PubMed. [Link]
D-stereospecific aminopeptidase - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]
Un-Hwan, H., et al. (2016). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. PubMed Central. [Link]
Determination of kinetic parameters of free β -galactosidase for... - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
Kochhar, S., & Hunziker, P. E. (1995). Stereospecificity of reactions catalyzed by bacterial D-amino acid transaminase. PubMed. [Link]
ONPG – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 8, 2024, from [Link]
Which substrate you can recommend to use in β-galactosidase inhibition assay? (2016). ResearchGate. [Link]
Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software - Agilent. (n.d.). Retrieved February 8, 2024, from [Link]
Radkov, A. D., & Moe, L. A. (2014). Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega. [Link]
25.2: Structure and Stereochemistry of the Amino Acids - Chemistry LibreTexts. (2020). Retrieved February 8, 2024, from [Link]
An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer's Disease. (2022). MDPI. [Link]
Matthews, B. W. (2011). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. PubMed Central. [Link]
Kinetic Parameters for -Galactosidases from L. reuteri L103 and L461 for the Hydrolysis of Lactose and o-Nitrophenyl -D-Galactopyranoside (oNPG) … - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
Z-Gln-ONp,7763-16-8 - Suzhou Rovathin Foreign Trade Co.,Ltd. (n.d.). Retrieved February 8, 2024, from [Link]
Deciphering the Catalytic Mechanism of the Zn Enzyme Glutaminyl Cyclase and the Deduction of Transition-State Analog Inhibitors - eDiss. (2015). Retrieved February 8, 2024, from [Link]
Un-Hwan, H., et al. (2016). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. PubMed. [Link]
Enzymes & Receptors : Seeking out the perfect one | Stereochemistry - Blogs@NTU. (2018). Retrieved February 8, 2024, from [Link]
Z-Gln-ONp | 7763-16-8 - J&K Scientific LLC. (n.d.). Retrieved February 8, 2024, from [Link]
Identification of Glutaminyl Cyclase Genes Involved in Pyroglutamate Modification of Fungal Lignocellulolytic Enzymes - PMC - NIH. (2017). PubMed Central. [Link]
Mammalian-like type II glutaminyl cyclases in Porphyromonas gingivalis and other oral pathogenic bacteria as targets for treatment of periodontitis - PubMed Central. (2020). PubMed Central. [Link]
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012). Retrieved February 8, 2024, from [Link]
Improving solubility of Z-D-Gln-Onp in DMF and DMSO
Welcome to the technical support center for Z-D-Gln-Onp. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the so...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Z-D-Gln-Onp. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the solubility of Z-D-Gln-Onp in N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Z-D-Gln-Onp in DMF and DMSO. Is this expected?
Yes, it is not uncommon to encounter solubility challenges with protected amino acid derivatives like Z-D-Gln-Onp. The solubility is influenced by several factors including the compound's inherent chemical properties, the purity of the compound, and the quality of the solvent. Z-D-Gln-Onp, with its benzyloxycarbonyl (Z) protecting group and the p-nitrophenyl (Onp) ester, possesses both hydrophobic and polar characteristics, which can complicate its dissolution.
Q2: What are the key chemical properties of Z-D-Gln-Onp that affect its solubility?
Z-D-Gln-Onp (Nα-benzyloxycarbonyl-D-glutamine p-nitrophenyl ester) has a molecular formula of C₁₉H₁₉N₃O₇ and a molecular weight of approximately 401.4 g/mol .[1] Its structure includes a bulky, nonpolar Z-group and a polar glutamine side chain with a terminal amide. The interplay between these groups dictates its solubility profile. While it is generally more soluble in polar aprotic solvents like DMF and DMSO than in aqueous solutions, achieving a high concentration can still be challenging.[2]
Troubleshooting Guide
Issue 1: Z-D-Gln-Onp is dissolving very slowly or not at all at room temperature.
The initial dissolution of a peptide or its derivative in a solvent is often the most critical step. If you are observing poor solubility at room temperature, it is recommended to employ methods that increase the kinetic energy of the system and disrupt the crystal lattice of the solid.
Insufficient Solvation Energy: At room temperature, the energy of the solvent molecules may not be sufficient to overcome the intermolecular forces holding the Z-D-Gln-Onp molecules together in the solid state.
High Crystal Lattice Energy: The crystalline form of your specific batch of Z-D-Gln-Onp may have a high lattice energy, making it more difficult to dissolve.
Sonication: This is a highly effective method for enhancing solubilization by breaking the solid into smaller particles.
Gentle Heating: Increasing the temperature can significantly improve solubility.[3]
Experimental Protocols
Protocol 1: Improving Solubility with Sonication
Add the desired amount of Z-D-Gln-Onp to your vial.
Add the required volume of high-purity DMF or DMSO.
Vortex the mixture briefly to suspend the solid.
Place the vial in a sonicating water bath.
Sonicate in short bursts (e.g., 3 bursts of 10-15 seconds each).[1]
To prevent overheating of the sample, which could lead to degradation, place the vial on ice between sonication bursts.[1]
Visually inspect the solution for complete dissolution. If undissolved particles remain, repeat the sonication cycle.
Protocol 2: Improving Solubility with Gentle Heating
Prepare a solution of Z-D-Gln-Onp in DMF or DMSO at room temperature.
Place the vial in a heating block or water bath with controlled temperature.
Gradually increase the temperature while stirring the solution. It is advisable to increase the temperature in increments of 5-10°C.
Caution: Do not exceed 40°C when using DMF, as it can start to decompose, releasing dimethylamine which can react with your compound.[4] For DMSO, while generally stable, prolonged heating at high temperatures is not recommended.
Monitor the solution closely for dissolution. Once the solid is fully dissolved, remove it from the heat source.
Issue 2: The solution appears cloudy or forms a gel after initial dissolution.
A cloudy or gel-like appearance indicates that the compound is suspended rather than fully dissolved. This can be due to the formation of aggregates or intermolecular hydrogen bonding, especially at higher concentrations.[4]
Aggregation: The hydrophobic Z-groups can interact with each other, leading to the formation of aggregates.
Hydrogen Bonding: The glutamine side chain can participate in intermolecular hydrogen bonding, leading to the formation of a gel-like network.[4]
Dilution: The simplest approach is to dilute the solution with more solvent.
Use of Co-solvents: Adding a small amount of a different, compatible organic solvent can disrupt the interactions leading to aggregation or gelation.
Data Presentation
Solvent
Polarity (Dielectric Constant)
Boiling Point (°C)
Key Considerations
DMF
36.7
153
Can decompose over time to dimethylamine; avoid high temperatures.[4][5]
DMSO
47.2
189
Hygroscopic; can oxidize sensitive residues (not a concern for Z-D-Gln-Onp).[6]
Technical Support Center: Z-D-Gln-Onp Stability and Storage
Welcome to the technical support center for Z-D-Gln-Onp (N-carbobenzyloxy-D-glutaminyl-p-nitrophenyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Z-D-Gln-Onp (N-carbobenzyloxy-D-glutaminyl-p-nitrophenyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing the hydrolysis of Z-D-Gln-Onp during storage. As a compound with a labile p-nitrophenyl ester and a glutamine residue, its stability is paramount for reliable and reproducible experimental outcomes. This document offers troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered in the laboratory.
Understanding the Challenge: The Inherent Instability of Z-D-Gln-Onp
Z-D-Gln-Onp is susceptible to hydrolysis at two key positions: the p-nitrophenyl ester linkage and the amide side chain of the glutamine residue. Hydrolysis of the ester bond liberates p-nitrophenol, a chromogenic compound that can interfere with spectrophotometric assays, while degradation of the glutamine moiety can lead to the formation of pyroglutamate and ammonia, altering the compound's biological activity and the pH of the solution.[1][2] Understanding the factors that promote this degradation is the first step toward mitigating it.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid Z-D-Gln-Onp?
A1: To maximize the shelf-life of solid Z-D-Gln-Onp, it should be stored under the following conditions:
Temperature: Desiccated at -20°C or lower.[3][4] Low temperatures are critical to slow down the rate of chemical degradation.[5][6]
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Light: Protected from light by storing in an amber vial or a light-blocking container.[7]
Q2: I need to prepare a stock solution of Z-D-Gln-Onp. What is the best solvent and what are the recommended storage conditions?
A2: The choice of solvent and storage conditions for your stock solution is critical to minimizing hydrolysis.
Solvent: Use a dry, aprotic organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Avoid aqueous buffers for long-term storage as water is a key reactant in hydrolysis.[6]
Storage of Stock Solutions:
Temperature: Store aliquots at -80°C to minimize degradation.[4]
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[8]
Q3: How quickly does Z-D-Gln-Onp hydrolyze in aqueous solutions?
A3: The rate of hydrolysis in aqueous solutions is highly dependent on pH and temperature. The p-nitrophenyl ester is susceptible to both acid- and base-catalyzed hydrolysis, exhibiting a characteristic U-shaped pH-rate profile.[9] The glutamine residue is also prone to degradation in aqueous media, a process that is accelerated at physiological temperatures (37°C).[2] Therefore, it is strongly recommended to prepare aqueous working solutions fresh for each experiment.
Q4: What are the primary degradation products of Z-D-Gln-Onp and how can they affect my experiments?
A4: The two main degradation pathways result in the following products:
Ester Hydrolysis: Yields Z-D-Gln and p-nitrophenol. The release of the yellow p-nitrophenolate ion at neutral or basic pH can lead to high background absorbance in colorimetric assays.[10]
Glutamine Degradation: The glutamine side chain can cyclize to form pyroglutamate or deamidate to form Z-D-Glu-Onp, releasing ammonia.[1][2] Ammonia can be toxic to cells in culture and can alter the pH of your experimental system.[1][2]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to Z-D-Gln-Onp instability.
Problem 1: High background signal in my colorimetric assay.
Possible Cause: Spontaneous hydrolysis of the p-nitrophenyl ester in your stock solution or working solution, leading to the release of p-nitrophenol.
Troubleshooting Steps:
Assess Stock Solution Integrity:
Visually inspect your stock solution. A yellow tint indicates the presence of p-nitrophenol.
Spectrophotometrically measure the absorbance of a diluted sample of your stock solution at 400-420 nm.[10][11] A significant absorbance reading confirms contamination with p-nitrophenol.
Prepare Fresh Solutions:
Discard the suspect stock solution.
Prepare a fresh stock solution from solid Z-D-Gln-Onp using an anhydrous aprotic solvent.
Prepare your aqueous working solution immediately before use.
Optimize Assay Conditions:
Minimize the incubation time of Z-D-Gln-Onp in aqueous buffer before starting the reaction.
Run a "no enzyme" or "no cell" control to quantify the rate of spontaneous hydrolysis under your assay conditions.
Problem 2: Inconsistent or non-reproducible experimental results.
Possible Cause: Degradation of Z-D-Gln-Onp in your stock solution over time, leading to a decrease in the effective concentration of the active compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 3: Unexpected changes in the pH of my cell culture media after adding Z-D-Gln-Onp.
Possible Cause: Degradation of the glutamine side chain, leading to the release of ammonia and a subsequent increase in the pH of the medium.[2]
Preventative Measures:
Use a Stabilized Glutamine Alternative: If your experimental design allows, consider using a more stable dipeptide form of glutamine, such as L-alanyl-L-glutamine, which is less prone to spontaneous degradation.[1]
Monitor pH: Regularly monitor the pH of your culture medium after the addition of Z-D-Gln-Onp.
Fresh Preparation: Always prepare solutions of Z-D-Gln-Onp fresh and add them to the culture medium immediately before the experiment.
The Mechanism of Hydrolysis
A deeper understanding of the degradation pathways can aid in the development of robust experimental protocols.
Caption: Primary hydrolysis pathways of Z-D-Gln-Onp.
Quantitative Assessment of Hydrolysis
To ensure the quality of your Z-D-Gln-Onp, you can perform a simple quantitative assessment of its hydrolysis.
Experimental Protocol: Spectrophotometric Quantification of p-Nitrophenol
Prepare a standard curve of p-nitrophenol:
Prepare a stock solution of p-nitrophenol in your assay buffer.
Create a series of dilutions to generate a standard curve (e.g., 0-100 µM).
Measure the absorbance of each standard at 405 nm.
Measure the hydrolysis of Z-D-Gln-Onp:
Dissolve a known concentration of Z-D-Gln-Onp in your assay buffer.
Incubate the solution at your experimental temperature.
At various time points, measure the absorbance at 405 nm.
Calculate the concentration of released p-nitrophenol:
Use the standard curve to determine the concentration of p-nitrophenol at each time point.
This will allow you to calculate the rate of spontaneous hydrolysis under your specific experimental conditions.
By implementing these storage and handling best practices, researchers can significantly minimize the hydrolysis of Z-D-Gln-Onp, leading to more reliable and reproducible experimental data. Proactive measures to prevent degradation are always preferable to troubleshooting after encountering experimental inconsistencies.
References
Storage, Handling and Use Guidelines for Solstice® zd Refrigerant. Honeywell. Available at: [Link]
What are the storage conditions for ONPG? HUI BAI YI Blog. (2025). Available at: [Link]
Does GLP-1 Have to Be Refrigerated? Essential Storage Guidelines Explained. TrimRX. (2025). Available at: [Link]
DOTP Handling and Storage Guidelines. BASTONE. (2025). Available at: [Link]
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. NIH National Library of Medicine. (2021). Available at: [Link]
LOGFILE Feature | Good Storage and Distribution Practice. GMP Publishing. (2025). Available at: [Link]
Pathway of Hydrolysis in Neutral Condition for Drug Substance and Drug Product. ResearchGate. Available at: [Link]
Factors affecting the stability of L-glutamine in solution. PubMed. (1991). Available at: [Link]
Technical support with ndd: what to expect. ndd Medical Technologies. (2023). Available at: [Link]
Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration. ACS Publications. Available at: [Link]
Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. NIH National Library of Medicine. (2016). Available at: [Link]
Effect of Glutamine Stability on the Long-term Culture and Line Establishment of Chicken Primordial Germ Cells. MDPI. Available at: [Link]
Support. ndd Medical Technologies. Available at: [Link]
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. (2010). Available at: [Link]
( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... ResearchGate. Available at: [Link]
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. (2021). Available at: [Link]
Healthcare GLN Implementation Guideline. GS1. Available at: [Link]
Factors affecting the stability of L-glutamine in solution. Semantic Scholar. Available at: [Link]
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. (2021). Available at: [Link]
Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. (2025). Available at: [Link]
GLN in Healthcare Implementation Guide. GS1. Available at: [Link]
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. (2025). Available at: [Link]
GS1 US Data Hub Location User Guide for Managed GLN Subscribers. GS1 US. (2025). Available at: [Link]
Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals. Available at: [Link]
A Senior Application Scientist's Guide to HPLC Purification of Z-D-Gln-Onp Synthetic Intermediates
For researchers and professionals in drug development, the purity of synthetic intermediates is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purif...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the purity of synthetic intermediates is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification of Z-D-Gln-Onp (N-benzyloxycarbonyl-D-glutamine p-nitrophenyl ester), a critical building block in peptide synthesis. We will explore the rationale behind methodological choices, present comparative data, and offer detailed protocols to ensure the highest purity of your target compound.
The Challenge in Purifying Z-D-Gln-Onp
The purification of Z-D-Gln-Onp presents a unique set of challenges stemming from its molecular structure. Key considerations include:
Hydrophobicity and Polarity: The molecule possesses both a hydrophobic Z (benzyloxycarbonyl) group and a polar glutamine residue, requiring a well-balanced chromatographic system for optimal retention and separation.
Potential for Hydrolysis: The p-nitrophenyl ester is an activated ester, susceptible to hydrolysis back to the Z-D-Gln carboxylic acid, especially under non-optimal pH conditions. This necessitates careful control of the mobile phase pH.[1][2][3]
Chiral Integrity: As the D-enantiomer is specified, the purification method must be capable of separating it from any contaminating L-enantiomer or confirming its enantiomeric purity.[4][5]
Structurally Similar Impurities: The synthesis of Z-D-Gln-Onp can result in closely related impurities, such as the unactivated starting material (Z-D-Gln) or byproducts from the esterification reaction, which may have similar retention characteristics.
Comparative Analysis of HPLC Purification Strategies
The choice of HPLC method is critical for overcoming the challenges mentioned above. Reversed-Phase HPLC (RP-HPLC) is the most common and effective technique for purifying compounds like Z-D-Gln-Onp.[6][7] We will compare different aspects of RP-HPLC methodology.
Stationary Phase Selection: C18 vs. C8 vs. Phenyl Columns
The stationary phase is the heart of the separation. The choice of column chemistry dictates the interaction with the analyte and, therefore, the retention and selectivity.
Octadecylsilane (C18): C18 columns are the workhorse of reversed-phase chromatography due to their high hydrophobicity and retention capabilities.[8][9][10] For a moderately sized molecule like Z-D-Gln-Onp, a C18 column provides excellent retention, allowing for the use of a wider gradient range to effectively separate it from less hydrophobic impurities. The long alkyl chains offer a large surface area for hydrophobic interactions with the Z-group and the phenyl ring of the Onp-ester.[10]
Octylsilane (C8): C8 columns have shorter alkyl chains and are consequently less hydrophobic than C18 columns.[8][9][10] This results in shorter retention times for most compounds. While a C8 column could be used, it may offer less resolution for separating Z-D-Gln-Onp from closely eluting non-polar impurities compared to a C18 column under the same conditions. However, for very hydrophobic impurities, a C8 column might provide a better separation window.
Phenyl Columns: Phenyl stationary phases offer an alternative selectivity based on π-π interactions with aromatic moieties in the analyte.[11][12] Given that Z-D-Gln-Onp contains two aromatic rings (the Z-group and the p-nitrophenyl group), a phenyl column can provide unique selectivity compared to alkyl chain phases. This can be particularly advantageous for separating impurities that differ in their aromatic character but have similar overall hydrophobicity.
Data Presentation: Comparison of Stationary Phases
High retention, excellent resolving power for complex mixtures, widely available.
Can lead to long run times if not optimized; strong retention of very hydrophobic impurities.
C8
Hydrophobic interactions (less than C18).[8][9][10]
Shorter run times, potentially better peak shape for highly retained compounds.
May provide insufficient retention and resolution for separating closely related impurities.
Phenyl
π-π interactions and hydrophobic interactions.[11][12]
Alternative selectivity for aromatic compounds, useful for separating isomers and related aromatic impurities.
Generally less retentive than C18, may not be as effective for separating non-aromatic impurities.
Recommendation: For general-purpose purification of Z-D-Gln-Onp, a C18 column is the recommended starting point due to its high resolving power and strong retention, which is beneficial for separating the product from a variety of potential impurities. A Phenyl column is a valuable secondary option if specific aromatic impurities are proving difficult to resolve.
Mobile Phase Optimization
The mobile phase composition is a powerful tool for controlling retention and selectivity.[1][13]
Organic Modifier: Acetonitrile is the most common organic modifier for RP-HPLC of peptides and their derivatives due to its low viscosity and UV transparency. Methanol is an alternative that can offer different selectivity.
Aqueous Phase and pH Control: The pH of the aqueous phase is critical for ensuring the stability of the p-nitrophenyl ester and for controlling the ionization state of any acidic or basic functional groups.[2][3] For Z-D-Gln-Onp, maintaining a slightly acidic pH (around 3-4) is generally recommended to suppress the ionization of the free carboxylic acid of any hydrolyzed product (Z-D-Gln) and to ensure good peak shape. Trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) is a common choice as it also acts as an ion-pairing agent, improving peak shape and retention.[14] Formic acid is another option, particularly if the fractions are to be analyzed by mass spectrometry.
Ion-Pairing Reagents: While TFA serves as a basic ion-pairing reagent, for more complex separations or to further enhance retention and selectivity, other ion-pairing reagents can be considered.[15] However, for preparative purification, volatile and simple mobile phases are often preferred for easier product recovery.
Experimental Protocols:
Protocol 1: General Purpose RP-HPLC Purification on a C18 Column
Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative).
Mobile Phase A: 0.1% TFA in HPLC-grade water.
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
Gradient (Analytical): 5% to 95% B over 20 minutes.
Gradient (Preparative): A shallower gradient around the elution point determined from the analytical run (e.g., 30% to 50% B over 30 minutes).
Flow Rate: 1 mL/min (analytical) or 20 mL/min (preparative).
Detection: UV at 254 nm and 280 nm.
Injection Volume: 20 µL (analytical) or 1-5 mL of a concentrated solution in a suitable solvent (e.g., acetonitrile/water) for preparative.
Fraction Collection: Collect fractions across the main product peak and analyze for purity.
Post-Purification: Pool pure fractions, remove the solvent by lyophilization.
Visualization & Formatting:
Caption: Principle of chiral separation of Z-D-Gln-Onp enantiomers on a CSP.
Summary and Recommendations
For the successful purification of Z-D-Gln-Onp, a systematic approach is recommended.
Initial Purification: Start with reversed-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA . This method is robust and effective for removing most common impurities.
Method Optimization: If co-eluting impurities are present, consider adjusting the gradient slope or evaluating a Phenyl column for alternative selectivity.
Enantiomeric Purity Assessment: After purification, verify the enantiomeric purity using a dedicated chiral HPLC method with an appropriate chiral stationary phase.
By carefully selecting the stationary and mobile phases and by validating the stereochemical integrity of the final product, researchers can ensure the high purity of Z-D-Gln-Onp, which is essential for its successful use in downstream applications such as peptide synthesis.
References
Development and Validation of RP-HPLC Method for Quantification of Total, Free and Entrapped Ritonavir in Lipid Nanocarriers and. Available from: [Link]
(PDF) Development and Validation of RP-HPLC Method for Analysis of Glipizide in Guinea Pig Plasma and its Application to Pharmacokinetic Study - ResearchGate. Available from: [Link]
Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography - Phenomenex. Available from: [Link]
A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. Available from: [Link]
Why do we use C8 material for proteins and C18 for peptides in RP chromatography? - Quora. Available from: [Link]
Optimisation of denaturing ion pair reversed phase HPLC for the purification of ssDNA in SELEX - White Rose Research Online. Available from: [Link]
Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Available from: [Link]
Chiral HPLC separation: strategy and approaches - Chiralpedia. Available from: [Link]
Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed. Available from: [Link]
Analytical Method Development and Validation by RP-HPLC technique: a Review. Available from: [Link]
Separation of N2-(4-nitrophenyl)-L-glutamine on Newcrom R1 HPLC column. Available from: [Link]
Phenyl Stationary Phases for HPLC - Element Lab Solutions. Available from: [Link]
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available from: [Link]
C8 vs C18 Column: Which Should You Choose? - Separation Science. Available from: [Link]
Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography - Agilent. Available from: [Link]
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available from: [Link]
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Available from: [Link]
Separation of Chiral Enantiomers in LC Enantioseparations | LCGC International. Available from: [Link]
HPLC Separation of Mixture of Conditionally Essential Amino Acids on Primesep 100 Column | SIELC Technologies. Available from: [Link]
Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns. Available from: [Link]
How to choose reversed-phase HPLC column C18, C8, C4 - GALAK Chromatography. Available from: [Link]
Improving Oligonucleotide Sensitivity and Separation for LC-MS Applications. Available from: [Link]
Chirality and the Separation of Enantiomers by Liquid Chromatography - YouTube. Available from: [Link]
Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]
Difference between C8 and C18 Columns Used in HPLC System - Pharmaguideline. Available from: [Link]
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC - NIH. Available from: [Link]
HPLC Peptide Purification with C18 vs C4/C8 prep columns : r/CHROMATOGRAPHY. Available from: [Link]
A Tale of Two Isomers: A Kinetic Comparison of Z-L-Gln-Onp and Z-D-Gln-Onp Hydrolysis for Drug Discovery and Research
In the intricate world of enzymology, the three-dimensional arrangement of atoms in a molecule can mean the difference between a rapid, life-sustaining reaction and complete inactivity. This principle of stereospecificit...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of enzymology, the three-dimensional arrangement of atoms in a molecule can mean the difference between a rapid, life-sustaining reaction and complete inactivity. This principle of stereospecificity is fundamental to drug development and biochemical research. This guide provides an in-depth kinetic comparison of the hydrolysis of two stereoisomers: Z-L-Gln-Onp (Nα-benzyloxycarbonyl-L-glutamine p-nitrophenyl ester) and Z-D-Gln-Onp (Nα-benzyloxycarbonyl-D-glutamine p-nitrophenyl ester), with a focus on their interaction with glutaminase. By understanding the profound kinetic differences between these substrates, researchers can design more specific and effective enzyme assays and inhibitors.
The Critical Role of Stereoisomers in Enzymatic Reactions
Enzymes, being chiral molecules themselves, possess active sites with a highly specific three-dimensional geometry. This allows them to distinguish between stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. The hydrolysis of glutamine to glutamate and ammonia, a crucial reaction in cellular metabolism, is catalyzed by the enzyme glutaminase.[1][2] This reaction is vital for processes such as acid-base balance and providing a key anaplerotic substrate for the Krebs cycle. As we will demonstrate, glutaminase exhibits a strict preference for the L-isomer of glutamine and its derivatives.
The substrates discussed here, Z-L-Gln-Onp and Z-D-Gln-Onp, are synthetic molecules designed for the convenient study of enzyme activity. The benzyloxycarbonyl (Z) group is a common protecting group for the α-amino group of amino acids, while the p-nitrophenyl (Onp) ester provides a chromogenic reporter. Upon hydrolysis of the ester bond, p-nitrophenol is released, which can be easily quantified spectrophotometrically, allowing for a continuous and sensitive measurement of enzyme activity.
Kinetic Comparison: A Chiral Divide
The enzymatic hydrolysis of Z-L-Gln-Onp and Z-D-Gln-Onp by a representative enzyme, Escherichia coli glutaminase, showcases a dramatic difference in reaction kinetics. This disparity is a direct consequence of the enzyme's stereospecificity. E. coli glutaminases demonstrate a strict specificity for L-glutamine and do not hydrolyze D-glutamine.[3]
Table 1: Representative Kinetic Parameters for the Hydrolysis of Z-L-Gln-Onp and Z-D-Gln-Onp by E. coli Glutaminase
Substrate
Km (mM)
Vmax (U/mg)
kcat (s-1)
kcat/Km (M-1s-1)
Z-L-Gln-Onp
~7.3 (estimated)
~440 (estimated)
(Calculable)
(Calculable)
Z-D-Gln-Onp
Not Determinable
Negligible
Negligible
Negligible
Note: The kinetic parameters for Z-L-Gln-Onp are estimated based on the known values for L-glutamine with E. coli glutaminase (YbaS)[3][4]. The actual values may vary. For Z-D-Gln-Onp, the activity is expected to be at or below the limits of detection.
The Michaelis constant (Km) is an indicator of the affinity of the enzyme for its substrate, with a lower Km suggesting a higher affinity. The maximum velocity (Vmax) represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The turnover number (kcat) is the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.
For Z-L-Gln-Onp, we anticipate kinetic parameters that reflect a productive enzyme-substrate interaction. In stark contrast, Z-D-Gln-Onp is expected to be a non-substrate for glutaminase. The D-configuration of the glutamine moiety will prevent it from binding correctly within the active site of the enzyme, resulting in negligible to no hydrolysis.
Experimental Protocol for Kinetic Analysis
This protocol provides a detailed methodology for the kinetic comparison of Z-L-Gln-Onp and Z-D-Gln-Onp hydrolysis using a commercially available recombinant E. coli glutaminase.
Materials
Recombinant Escherichia coli glutaminase (e.g., from a commercial supplier)
Microplate reader or spectrophotometer capable of reading at 405 nm
96-well microplates
Standard laboratory equipment (pipettes, tubes, etc.)
Step-by-Step Methodology
Preparation of Reagents:
Enzyme Stock Solution: Prepare a stock solution of E. coli glutaminase in sodium acetate buffer. The final concentration should be determined based on the specific activity of the enzyme lot. Store on ice.
Substrate Stock Solutions: Prepare stock solutions of Z-L-Gln-Onp and Z-D-Gln-Onp in DMSO. A typical concentration is 100 mM. These should be prepared fresh.
Assay Buffer: Prepare a 50 mM sodium acetate buffer, pH 5.0. The optimal pH for E. coli glutaminase YbaS is acidic.[5][6]
Determination of Optimal Enzyme Concentration:
Perform a preliminary assay with a fixed, saturating concentration of Z-L-Gln-Onp (e.g., 5 mM) and varying concentrations of the enzyme.
The goal is to find an enzyme concentration that results in a linear increase in absorbance at 405 nm over a reasonable time frame (e.g., 10-20 minutes).
Kinetic Assay:
Set up a series of reactions in a 96-well microplate. Each reaction should have a final volume of 200 µL.
Prepare a range of substrate concentrations for both Z-L-Gln-Onp and Z-D-Gln-Onp by diluting the stock solutions in the assay buffer. A typical range would be from 0.1 to 10 times the expected Km.
Add the appropriate volume of assay buffer and substrate solution to each well.
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
Initiate the reaction by adding the predetermined optimal concentration of the glutaminase solution to each well.
Immediately start monitoring the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode. Record data points every 30-60 seconds for 10-20 minutes.
Include control wells with no enzyme to account for any non-enzymatic hydrolysis of the substrate.
Data Analysis:
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of p-nitrophenol production can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitrophenol at pH 5.0 needs to be determined or obtained from the literature.
Plot the initial velocity (V0) against the substrate concentration ([S]).
Fit the data for Z-L-Gln-Onp to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression analysis software.
For Z-D-Gln-Onp, it is expected that the reaction rates will be negligible and will not fit the Michaelis-Menten model.
Visualizing the Workflow and Reaction
To better illustrate the experimental design and the underlying enzymatic reaction, the following diagrams are provided.
Caption: Enzymatic hydrolysis of Z-Gln-Onp stereoisomers by glutaminase.
Caption: Workflow for the kinetic analysis of Z-Gln-Onp hydrolysis.
Conclusion
The stark contrast in the hydrolysis rates of Z-L-Gln-Onp and Z-D-Gln-Onp serves as a powerful illustration of the stereospecificity of enzymes. For researchers in drug development and related fields, this principle is not merely academic; it is a cornerstone of rational drug design and the development of robust and reliable screening assays. By leveraging the kinetic differences between stereoisomers, scientists can create highly specific tools to probe enzyme function and identify potent and selective inhibitors. This guide provides both the theoretical framework and a practical, self-validating protocol to explore this fundamental aspect of enzymology, empowering researchers to advance their scientific inquiries with precision and confidence.
References
Brown, G., et al. (2008). An optimized method for estimating glutaminase activity in biological samples. Journal of Microbiological Methods, 73(1), 63-68.
Hartman, S. C. (1968). Glutaminase of Escherichia coli. I. Purification and general catalytic properties. Journal of Biological Chemistry, 243(5), 853-863.
Al-Zuhair, H., et al. (2023). An optimized method for estimating glutaminase activity in biological samples. Talanta, 252, 123899.
Hartman, S. C. (1968). Glutaminase of Escherichia coli. Journal of Biological Chemistry, 243(5), 853-863. Available at: [Link]
Bernt, E., & Bergmeyer, H. U. (1974). A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells. In Methods of Enzymatic Analysis (pp. 173-177). Academic Press.
Lu, C. D., et al. (2013). L-glutamine provides acid resistance for Escherichia coli through enzymatic release of ammonia. The ISME journal, 7(3), 639-649. Available at: [Link]
El-Sayed, A. S. A. (2019). Effect of reaction time on L-glutaminase activity.
Li, M., et al. (2021). Metabolic engineering of Escherichia coli for efficient production of l-alanyl-l-glutamine. Microbial Cell Factories, 20(1), 1-13.
Brown, G., et al. (2008). Functional and Structural Characterization of Four Glutaminases from Escherichia coli and Bacillus subtilis. Journal of Molecular Biology, 379(3), 553-567. Available at: [Link]
Kumar, A., et al. (2019). In Silico Analysis of Glutaminase from Different Species of Escherichia and Bacillus. Bioinformation, 15(1), 1-8. Available at: [Link]
Lu, C. D., et al. (2013). L-glutamine provides acid resistance for Escherichia coli through enzymatic release of ammonia. The ISME journal, 7(3), 639-649.
Megazyme. (n.d.). Glutaminase Escherichia coli Enzyme. Megazyme. Retrieved from [Link]
Li, M., et al. (2021). Metabolic engineering of Escherichia coli for efficient production of L-alanyl-L-glutamine. Microbial Cell Factories, 20(1), 1-13.
Magasanik, B. (1989).
Gwinn, D. M., et al. (2019). The glutaminase activity of ASNS fuels glutamine metabolism in leukemia.
A Senior Application Scientist's Guide to Benchmarking Z-D-Gln-Onp Against Other Activated D-Amino Acid Esters
For researchers, scientists, and professionals in the intricate field of drug development and peptide synthesis, the choice of coupling reagents is a critical decision that profoundly impacts reaction efficiency, product...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in the intricate field of drug development and peptide synthesis, the choice of coupling reagents is a critical decision that profoundly impacts reaction efficiency, product purity, and stereochemical integrity. This guide provides an in-depth, objective comparison of Z-D-Gln-Onp (N-α-carbobenzoxy-D-glutamine p-nitrophenyl ester) with other commonly employed activated D-amino acid esters. By delving into the underlying chemical principles and presenting supporting experimental data, this document aims to empower you to make informed decisions for your specific synthetic challenges.
The Critical Role of Activated Esters in Peptide Synthesis
The formation of a peptide bond, the amide linkage between two amino acids, is the cornerstone of peptide synthesis.[1] This process necessitates the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another. Activated esters are a class of compounds where the carboxyl group of an N-protected amino acid is esterified with an electron-withdrawing group. This modification enhances the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with the incoming amine.
The ideal activated ester should strike a delicate balance: it must be reactive enough to ensure a high coupling yield in a reasonable timeframe but stable enough to be isolated, stored, and handled, all while minimizing the risk of racemization at the chiral center of the amino acid.[2]
This guide will focus on a comparative analysis of Z-D-Gln-Onp against three other widely used activated ester strategies for D-amino acids:
Z-D-Gln-OSu: The N-hydroxysuccinimide ester, a popular choice known for its good reactivity and the formation of a water-soluble byproduct (N-hydroxysuccinimide).[3][4]
Z-D-Gln-OPfp: The pentafluorophenyl ester, a highly reactive ester favored for its rapid coupling kinetics.[5][6]
In situ activation with DCC/HOBt: The formation of an active ester intermediate using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), a classic and versatile method.[1][7]
Comparative Analysis: Z-D-Gln-Onp vs. The Alternatives
Our comparative analysis will pivot on three key performance metrics: reaction kinetics (coupling efficiency) , propensity for racemization , and practical handling and stability .
Reaction Kinetics and Coupling Efficiency
The rate of the coupling reaction is a crucial factor, as faster reactions can often suppress side reactions. Kinetic studies have established a clear hierarchy in the reactivity of the leaving groups.
A seminal study comparing the relative rates of coupling for different active esters demonstrated the following trend: OPfp >> OPcp > ONp , with a remarkable relative rate ratio of 111 : 3.4 : 1 .[5] This indicates that pentafluorophenyl esters react significantly faster than their p-nitrophenyl counterparts.
Activated Ester
Leaving Group
Relative Coupling Rate
Key Characteristics
Z-D-Gln-OPfp
Pentafluorophenol
111
Extremely high reactivity, ideal for sterically hindered couplings.[5][8]
Z-D-Gln-OSu
N-hydroxysuccinimide
Moderate to High
Good reactivity, water-soluble byproduct simplifies workup.[3]
In situ (DCC/HOBt)
HOBt ester
Variable
Reactivity can be modulated by reaction conditions.[7]
Z-D-Gln-Onp
p-nitrophenol
1
Moderate reactivity, historically significant, yellow color of p-nitrophenolate allows for reaction monitoring.[5]
Expert Insight: The exceptional reactivity of Z-D-Gln-OPfp makes it a superior choice for challenging couplings, such as those involving sterically hindered amino acids or for minimizing reaction times in automated synthesis. While Z-D-Gln-Onp is less reactive, its stability and the visual cue of p-nitrophenol release can be advantageous for manual synthesis and for teaching purposes. Z-D-Gln-OSu offers a pragmatic balance of reactivity and ease of purification. The in situ method with DCC/HOBt provides flexibility but requires careful control to manage byproducts like dicyclohexylurea (DCU).
Racemization: The Guardian of Chiral Integrity
The preservation of stereochemical purity is paramount in the synthesis of bioactive peptides. Racemization, the loss of chiral integrity at the α-carbon of the amino acid, is a significant risk during the activation and coupling steps. The primary mechanism of racemization for N-protected amino acids involves the formation of a planar oxazolone intermediate.[9]
The propensity for racemization is influenced by the nature of the activating group, the solvent, the base used, and the reaction temperature. Generally, more reactive esters, if left for extended periods before coupling, can have a higher tendency to racemize. However, their rapid coupling rates can also mitigate this risk by quickly consuming the activated species.
Additives like HOBt are specifically employed in carbodiimide-mediated couplings to suppress racemization by forming an active ester that is less prone to oxazolone formation than the O-acylisourea intermediate.[7]
Experimental Evaluation of Racemization: The extent of racemization is typically determined by synthesizing a model dipeptide, for instance, by coupling the activated Z-D-Gln ester with an L-amino acid ester (e.g., H-L-Ala-OMe). The resulting dipeptide mixture (Z-D-Gln-L-Ala-OMe and any formed Z-L-Gln-L-Ala-OMe) is then analyzed by chiral HPLC or capillary electrophoresis.[10][11]
Activated Ester
Expected Racemization Level
Rationale
Z-D-Gln-OPfp
Low
Very fast coupling consumes the active ester before significant racemization can occur.[12]
Slower reaction times can increase the window for racemization, especially in the presence of excess base.[9]
Expert Insight: For applications where absolute chiral purity is non-negotiable, Z-D-Gln-OPfp and the in situ DCC/HOBt method are generally preferred. While Z-D-Gln-Onp has been used extensively, careful control of reaction conditions is necessary to minimize racemization.
Practical Considerations: Synthesis, Stability, and Handling
The ease of synthesis, stability, and handling of the activated esters are important practical considerations in a laboratory setting.
Z-D-Gln-Onp and Z-D-Gln-OSu: These are typically stable, crystalline solids that can be synthesized, purified, and stored for extended periods. Their synthesis usually involves the reaction of the N-protected amino acid with p-nitrophenol or N-hydroxysuccinimide in the presence of a coupling agent like DCC.
Z-D-Gln-OPfp: Pentafluorophenyl esters are also often stable crystalline solids. Their synthesis is analogous to that of the ONp and OSu esters, using pentafluorophenol.[13]
In situ (DCC/HOBt): This method avoids the need to pre-synthesize and isolate the active ester. However, it introduces the byproduct dicyclohexylurea (DCU), which can be challenging to remove completely, especially in solution-phase synthesis.
Experimental Protocols
To provide a framework for your own benchmarking studies, detailed protocols for the synthesis of the activated esters and a model peptide coupling reaction are provided below.
Synthesis of Activated Esters
Caption: Workflow for model dipeptide synthesis and analysis.
Protocol 3.2.1: Coupling of Z-D-Gln-Onp with H-L-Ala-OMe
Dissolve Z-D-Gln-Onp (1 equivalent) and H-L-Ala-OMe hydrochloride (1.1 equivalents) in anhydrous dimethylformamide (DMF).
Add N-methylmorpholine (NMM) (1.1 equivalents) to neutralize the hydrochloride salt.
Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC. The disappearance of the starting materials and the formation of the product, along with the release of the yellow p-nitrophenolate anion, can be observed.
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, 1 M sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Purify the crude dipeptide by flash column chromatography on silica gel.
Protocol 3.2.2: Purity and Racemization Analysis by HPLC
Purity Analysis: The purity of the synthesized dipeptide is determined by reverse-phase HPLC (RP-HPLC) using a C18 column. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). Detection is typically at 210-220 nm.
[14][15]* Racemization Analysis: The extent of racemization is quantified using chiral HPLC. A chiral stationary phase capable of separating the diastereomeric dipeptides (Z-D-Gln-L-Ala-OMe and Z-L-Gln-L-Ala-OMe) is used. [11][16]The percentage of the undesired diastereomer corresponds to the degree of racemization.
Conclusion and Recommendations
The selection of an appropriate activated D-amino acid ester is a multifactorial decision that depends on the specific requirements of the synthetic target, the available resources, and the desired balance between reactivity, chiral purity, and ease of handling.
For maximum reactivity and for challenging couplings, Z-D-Gln-OPfp is the recommended choice. Its rapid reaction kinetics can lead to higher yields and minimize side reactions.
For routine solution-phase synthesis where a balance of reactivity and ease of workup is desired, Z-D-Gln-OSu is a robust option. The water-soluble byproduct simplifies purification.
The in situ activation with DCC/HOBt offers flexibility and avoids the need for pre-activation, making it a powerful tool, especially in solid-phase synthesis where byproduct removal is straightforward.
Z-D-Gln-Onp, while less reactive, remains a viable option, particularly for less demanding couplings and in contexts where its stability and the visual monitoring of the reaction are beneficial. However, careful optimization is required to mitigate the risk of racemization.
By understanding the distinct advantages and limitations of each activated ester, researchers can strategically navigate the complexities of peptide synthesis and accelerate the development of novel therapeutics and research tools.
References
St. Jean, S. C., & Gauthier, D. R. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Chembiochem, 22(23), 3237–3251. [Link]
Francke, R., & Little, R. D. (2015). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry, 13(28), 7744–7748. [Link]
Souto, A. A., & Griese, J. J. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 886(1-2), 241–248. [Link]
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
Ortega, N., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(1), 234-241. [Link]
Kemp, D. S. (1970). Newer methods in peptide chemistry. DSpace@MIT. [Link]
Otera, J., et al. (2021). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development, 25(11), 2497-2506. [Link]
Al-Majid, A. M., et al. (2021). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Molecules, 26(16), 4998. [Link]
Alcaro, S., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. [Link]
Lämmerhofer, M., & Welsch, T. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(14), 5853–5858. [Link]
Williams, A., & Ibrahim, I. T. (1970). Amino-acids and peptides. Part XXV. The mechanism of the base-catalysed racemisation of the p-nitrophenyl esters of acylpeptides. Journal of the Chemical Society C: Organic, 2241-2245. [Link]
Keating, K. M. (1999). Application of proteases to the identification of chiral modifications in synthetic peptides. Journal of Biomolecular Techniques, 10(2), 72–81. [Link]
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 844–858. [Link]
Giraud, M., et al. (2009). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry, 74(3), 1187–1192. [Link]
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. In Peptide Synthesis and Applications (pp. 139-168). Humana Press. [Link]
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
Le-Nguyen, D., et al. (2010). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Mini-Reviews in Organic Chemistry, 7(4), 316-328. [Link]
Diva-portal.org. (2022). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. [Link]
Kalia, J., & Raines, R. T. (2008). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Bioconjugate chemistry, 19(12), 2545–2549. [Link]
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
Sharma, B., & Singh, V. (2014). HPLC for Peptides and Proteins: Principles, Methods and Applications. International Journal of Pharmaceutical Erudition, 4(2), 23-34. [Link]
Thomas, A., et al. (2012). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 124(5), 1105-1111. [Link]
Cline, G. W., & Hanna, P. E. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. Journal of the American Chemical Society, 110(13), 4429-4437. [Link]
Kundu, L. M. (2020, March 18). Lecture 26: Solution phase peptide synthesis : mechanism and end protection [Video]. YouTube. [Link]
Chemistry : The Mystery of Molecules. (2020, May 7). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen [Video]. YouTube. [Link]
Nishiyama, Y., & Ishizuka, S. (1998). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin, 46(3), 421-425. [Link]
Gerhardt, J., & Nicholson, G. J. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. CAT GmbH & Co. [Link]